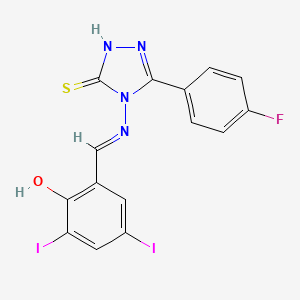

3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 716335-57-8

Cat. No.: VC20171289

Molecular Formula: C15H9FI2N4OS

Molecular Weight: 566.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 716335-57-8 |

|---|---|

| Molecular Formula | C15H9FI2N4OS |

| Molecular Weight | 566.1 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H9FI2N4OS/c16-10-3-1-8(2-4-10)14-20-21-15(24)22(14)19-7-9-5-11(17)6-12(18)13(9)23/h1-7,23H,(H,21,24)/b19-7+ |

| Standard InChI Key | IEKJXEKDSAODDM-FBCYGCLPSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F |

Introduction

The compound "3-(4-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione" is a derivative of the 1,2,4-triazole family. Compounds in this class are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The inclusion of fluorophenyl and diiodobenzylidene groups enhances the compound's pharmacological potential due to their electronic and steric effects.

Molecular Formula

The molecular formula of this compound is , reflecting its complex structure with fluorine (F), iodine (I), sulfur (S), and oxygen (O) atoms.

Synthesis

This compound can be synthesized through multi-step reactions involving:

-

Formation of the triazole core: Cyclization reactions using hydrazine derivatives and isothiocyanates.

-

Substitution with fluorophenyl: Electrophilic aromatic substitution or coupling reactions.

-

Attachment of diiodobenzylidene: Condensation with aldehydes in the presence of a base.

Such methods require precise control over reaction conditions to ensure high yield and purity.

Biological Activities

Compounds containing triazole rings are known for their versatile biological activities:

-

Antimicrobial: The electron-withdrawing fluorine atom enhances membrane permeability, while iodine atoms increase reactivity with microbial enzymes.

-

Anticancer: Triazoles often inhibit enzymes like kinases or disrupt DNA synthesis.

-

Antioxidant: The hydroxy group may scavenge free radicals.

Further studies are needed to confirm these activities specifically for this compound.

Analytical Characterization

To confirm the structure and purity of this compound, various techniques can be employed:

-

NMR Spectroscopy: and NMR to identify chemical shifts corresponding to aromatic protons and carbons.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms.

Potential Applications

This compound holds promise in several fields:

-

Pharmaceuticals: As a lead molecule for developing drugs targeting bacterial infections or cancer.

-

Agriculture: As a fungicide or pesticide due to its halogenated structure.

-

Material Science: For use in designing coordination complexes with unique optical or electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume